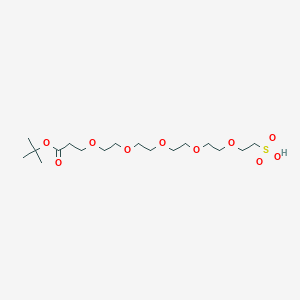

Butoxycarbonyl-PEG5-sulfonic acid

Descripción

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O10S/c1-17(2,3)27-16(18)4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-28(19,20)21/h4-15H2,1-3H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMKLAIQHSRPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901137938 | |

| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-28-6 | |

| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Butoxycarbonyl-PEG5-sulfonic acid: Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-sulfonic acid) is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The linker component of a PROTAC is crucial as it connects the target protein binder and the E3 ligase ligand, and its composition and length significantly impact the efficacy of the resulting molecule.

This technical guide provides a comprehensive overview of the known properties of this compound, its role in bioconjugation, and general experimental workflows for its application.

Core Properties of this compound

This compound is characterized by a terminal tert-butoxycarbonyl (Boc) protecting group and a sulfonic acid moiety, connected by a five-unit polyethylene glycol chain. The Boc group provides a stable, yet readily cleavable, protection for a primary amine, which is essential in multi-step organic synthesis. The PEG chain enhances the solubility and pharmacokinetic properties of the molecule to which it is attached. The terminal sulfonic acid group can be utilized for further chemical modifications.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 1817735-28-6 | [1][2] |

| Molecular Formula | C17H34O10S | [1] |

| Molecular Weight | 430.51 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥95% | |

| Solubility | Soluble in Water, DMSO, DCM, DMF | |

| Storage Conditions | -20°C |

Role in PROTAC Synthesis

Boc-PEG5-sulfonic acid serves as a versatile linker in the modular synthesis of PROTACs.[3] The hydrophilic PEG spacer can improve the solubility and cell permeability of the final PROTAC molecule.[4] The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[5][6]

The synthetic strategy typically involves the deprotection of the Boc group to reveal a primary amine, which can then be coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand. Alternatively, the sulfonic acid moiety could be activated for conjugation, though this is less commonly described in the context of PROTAC synthesis.

Experimental Protocols

General Boc Deprotection Protocol

The removal of the Boc protecting group is a standard procedure in organic synthesis and is typically achieved under acidic conditions.

Materials:

-

Boc-PEG5-sulfonic acid

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether (for precipitation, optional)

Procedure:

-

Dissolve the Boc-protected PEG linker in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (usually 1-2 hours).[7][8]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine-TFA salt can often be used directly in the next step. Alternatively, for neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[7]

PROTAC Synthesis Workflow

The deprotected amino-PEG5-sulfonic acid can then be incorporated into a PROTAC through standard amide bond formation reactions.

Caption: General workflow for the synthesis of a PROTAC using Boc-PEG5-sulfonic acid.

Conclusion

This compound is a valuable chemical tool for the construction of complex biomolecules, most notably PROTACs. Its well-defined structure, including a readily cleavable protecting group and a beneficial PEG spacer, allows for controlled and efficient synthetic strategies. While specific synthesis protocols for this exact molecule are proprietary, the general principles of PEG chemistry and Boc deprotection are well-established, providing a solid foundation for its application in innovative drug discovery programs. Researchers and scientists can leverage the properties of this linker to optimize the pharmacokinetic and pharmacodynamic profiles of their novel protein-degrading therapeutics.

References

- 1. This compound - CAS:1817735-28-6 - KKL Med Inc. [kklmed.com]

- 2. CAS Number Search List | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. biochempeg.com [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of Butoxycarbonyl-PEG5-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a plausible and detailed synthesis pathway for Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H), a bifunctional linker critical in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal Boc-protected amine and sulfonic acid groups offer versatile handles for sequential and controlled conjugation. This document provides a comprehensive overview of the proposed synthesis, including detailed experimental protocols and a visualization of the synthetic pathway.

I. Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process commencing from the commercially available amino-PEG5-alcohol. The pathway involves the protection of the terminal amino group with a tert-butyloxycarbonyl (Boc) group, followed by the sulfonation of the terminal hydroxyl group.

Step 1: Boc Protection of Amino-PEG5-alcohol

The initial step focuses on the selective protection of the primary amine in amino-PEG5-alcohol using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to yield N-Boc-PEG5-alcohol. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, making it an ideal protecting group for multi-step synthesis.

Step 2: Sulfonation of N-Boc-PEG5-alcohol

The terminal hydroxyl group of the N-Boc-PEG5-alcohol is then converted to a sulfonic acid. A common method for the sulfonation of polyethylene glycols is the use of chlorosulfonic acid (ClSO₃H) in a chlorinated solvent. This reaction proceeds via the formation of a sulfate (B86663) ester intermediate, which is subsequently hydrolyzed to the sulfonic acid. Careful control of the reaction conditions is crucial to prevent side reactions.

II. Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Protocol 1: Synthesis of N-Boc-PEG5-alcohol

Materials:

-

Amino-PEG5-alcohol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve amino-PEG5-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.5 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure N-Boc-PEG5-alcohol.

Protocol 2: Synthesis of this compound

Materials:

-

N-Boc-PEG5-alcohol

-

Chlorosulfonic acid (ClSO₃H)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Dissolve N-Boc-PEG5-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution via a dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture into cold diethyl ether to precipitate the product.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

III. Data Presentation

| Parameter | Step 1: Boc Protection | Step 2: Sulfonation |

| Typical Yield | > 90% | 80-95% |

| Purity (Post-Purification) | > 95% | > 95% |

| Reaction Time | 12-24 hours | 3-5 hours |

| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |

IV. Mandatory Visualization

The following diagram illustrates the proposed synthesis pathway for this compound.

Caption: Proposed synthesis of this compound.

References

An In-depth Technical Guide to Boc-PEG5-sulfonic acid: Structure, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butoxycarbonyl-polyethylene glycol (5)-sulfonic acid (Boc-PEG5-sulfonic acid). Aimed at researchers, scientists, and drug development professionals, this document details the molecule's specifications, outlines key experimental protocols, and illustrates relevant experimental workflows.

Core Chemical and Physical Properties

Boc-PEG5-sulfonic acid is a heterobifunctional linker molecule featuring a Boc-protected amine and a terminal sulfonic acid group, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure is instrumental in bioconjugation and drug delivery, offering a combination of a stable, yet removable, protecting group and a highly acidic functional moiety. The PEG linker enhances aqueous solubility and can reduce the immunogenicity of conjugates.[1][2]

The key attributes of Boc-PEG5-sulfonic acid and a related compound are summarized below for comparison.

| Property | Boc-PEG5-sulfonic acid | Carboxy-PEG5-sulfonic acid (for comparison) | Reference |

| Molecular Formula | C₁₇H₃₅NO₉S | C₁₃H₂₆O₁₀S | [1] |

| Molecular Weight | 413.52 g/mol (Calculated) | 374.40 g/mol | [3] |

| CAS Number | 1817735-28-6 | 1817735-38-8 | [1][3] |

| Appearance | Typically a solid powder or viscous liquid | Solid Powder | [3] |

| Purity | ≥95% | ≥98% | [] |

| Solubility | Soluble in DMSO and water | Soluble in DMSO and water | [] |

| Storage Conditions | Store at -20°C for long term, 2-8°C for short term | Store at -20°C for long term, 2-8°C for short term | [] |

Applications in Research and Drug Development

The unique characteristics of Boc-PEG5-sulfonic acid make it a versatile tool in several advanced applications:

-

Bioconjugation and Drug Delivery : The sulfonic acid group can be used for conjugation to various biomolecules.[5] The hydrophilic PEG linker improves the pharmacokinetic properties of the resulting conjugates.[2]

-

Surface Modification : The sulfonic acid moiety can be used to modify surfaces, such as metal oxides and nanoparticles, to enhance hydrophilicity and stability in aqueous solutions.[5]

-

PROTACs and Targeted Therapeutics : While less common than carboxylic acid or amine linkers, the PEG and Boc-protected amine components are relevant to the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[6][7] The Boc group allows for sequential conjugation steps.

Experimental Protocols

The utility of Boc-PEG5-sulfonic acid lies in the ability to selectively deprotect the Boc group to reveal a primary amine for subsequent reactions.

Boc Deprotection Protocol

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[8]

Objective: To remove the Boc protecting group from the amine terminus of the PEG linker.

Materials:

-

Boc-PEG5-sulfonic acid or a conjugate thereof

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere.[9]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution (typically 20-50% v/v).[9][10]

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[9]

-

Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

-

Once the reaction is complete, the solvent and excess TFA can be removed under reduced pressure. The resulting amine salt is often used in the next step without further purification.[11]

Safety Precautions: TFA is a strong, corrosive acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizing Workflows and Structures

Diagrams are essential for representing complex chemical structures and experimental workflows.

References

- 1. t-Butoxycarbonyl-PEG5-sulfonic acid, 1817735-28-6 | BroadPharm [broadpharm.com]

- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 3. xcessbio.com [xcessbio.com]

- 5. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Butoxycarbonyl-PEG5-sulfonic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H), a heterobifunctional linker crucial for the development of advanced therapeutics. The document details the molecule's physicochemical properties, its application in Proteolysis Targeting Chimeras (PROTACs), and protocols for its characterization and use.

Core Properties of this compound

This compound is a chemical linker molecule characterized by three key components: a tert-butoxycarbonyl (Boc) protected amine, a five-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal sulfonic acid group. The Boc group offers a stable protecting group for the amine, which can be selectively removed under acidic conditions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate molecules.[1][2] The terminal sulfonic acid group can participate in various chemical reactions, including esterification and amidation.[1]

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₄O₁₀S | [3] |

| Molecular Weight | 430.51 g/mol | [3][4] |

| CAS Number | 1817735-28-6 | [3][4] |

| Purity | Typically ≥95% | [1] |

| Appearance | Varies (often a solid or oil) | - |

| Solubility | Soluble in water, DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, sealed, dry | [4] |

Application in PROTAC Synthesis

This compound is primarily utilized as a linker in the synthesis of PROTACs.[3][5][6][7] PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[8][9] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[10][11]

The PEG5 linker provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is a critical step for subsequent ubiquitination and degradation.[12] The sulfonic acid moiety can be used as a handle for conjugation to either the target protein ligand or the E3 ligase ligand.

PROTAC Mechanism of Action

The general mechanism by which a PROTAC induces protein degradation is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[12]

-

Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[9]

-

Proteasomal Recognition: The polyubiquitinated target protein is then recognized by the 26S proteasome.[9][12]

-

Degradation: The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can act catalytically to induce the degradation of another target protein molecule.[9][12]

Caption: Logical workflow of the PROTAC mechanism of action.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and modification of this compound. These protocols are adapted from established procedures for similar PEG-linker molecules.[13][14][15]

3.1. Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine, a common step before conjugation.

-

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.

-

Slowly add TFA to the stirred solution (typically 20-30% v/v).

-

Stir the reaction at room temperature for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

The resulting deprotected product (H₂N-PEG5-SO₃H) as a TFA salt can often be used in the next step without further purification.

-

Caption: Experimental workflow for Boc group deprotection.

3.2. Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the chemical structure of the linker.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to a clean, dry NMR tube.

-

-

¹H NMR Spectroscopy Parameters (400 MHz):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

Expected ¹H NMR Signals:

-

A singlet at ~1.4 ppm corresponding to the 9 protons of the Boc group's t-butyl moiety.

-

A series of multiplets in the range of ~3.4-3.7 ppm corresponding to the methylene (B1212753) protons of the PEG backbone.

-

Signals corresponding to the methylene groups adjacent to the sulfonic acid and the Boc-protected amine.

-

3.3. Characterization by HPLC-MS

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is essential for assessing the purity and confirming the molecular weight of the compound.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of ~1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

-

-

LC Conditions (Reversed-Phase):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes is a typical starting point.

-

Flow Rate: 0.2-0.4 mL/min.

-

Detection: UV at 210-220 nm (for amide bonds if conjugated) and MS detector.

-

-

MS Conditions (Positive Ion ESI):

-

Ion Source: Electrospray ionization (ESI).

-

Polarity: Positive.

-

Mass Range: m/z 100-1000.

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ (expected m/z ≈ 431.5) and other common adducts like [M+Na]⁺.

-

Caption: Workflow for structural and purity analysis.

References

- 1. t-Butoxycarbonyl-PEG5-sulfonic acid, 1817735-28-6 | BroadPharm [broadpharm.com]

- 2. t-Butoxycarbonyl-PEG5-sulfonic acid_1817735-28-6_新研博美 [xinyanbm.com]

- 3. This compound - CAS:1817735-28-6 - KKL Med Inc. [kklmed.com]

- 4. forcbio.com [forcbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 8. researchgate.net [researchgate.net]

- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 10. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Navigating the Solubility of Butoxycarbonyl-PEG5-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H), a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. This document outlines its qualitative solubility in various organic solvents, presents a general framework for quantitative solubility determination, and offers detailed experimental protocols.

Core Concepts in Solubility

This compound is an amphiphilic molecule, possessing both a hydrophobic t-butoxycarbonyl (Boc) protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminated with a highly polar sulfonic acid group. This structure dictates its solubility profile. The PEG chain and the sulfonic acid group contribute to its solubility in aqueous and polar organic solvents.[1][2][3] Conversely, the Boc group can impart some solubility in less polar organic media.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in published literature, qualitative information from suppliers indicates its solubility in a range of common laboratory solvents.[1] For comparative purposes, this guide also includes quantitative data for a structurally similar compound, Boc-NH-PEG3-Acid, to provide researchers with a potential reference point.

Table 1: Solubility Profile of this compound and a Related Compound

| Compound | Solvent | Solubility | Temperature (°C) | Data Type |

| This compound | Water | Soluble | Not Specified | Qualitative |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not Specified | Qualitative | |

| Dichloromethane (DCM) | Soluble | Not Specified | Qualitative | |

| Dimethylformamide (DMF) | Soluble | Not Specified | Qualitative | |

| Boc-NH-PEG3-Acid | Dimethylformamide (DMF) | 5 mg/mL | Not Specified | Quantitative |

| Dimethyl sulfoxide (DMSO) | 1 mg/mL | Not Specified | Quantitative | |

| Ethanol | 30 mg/mL | Not Specified | Quantitative |

Data for this compound is based on supplier information.[1] Data for Boc-NH-PEG3-Acid is provided for illustrative purposes.

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound in a specific organic solvent, a systematic experimental approach is required. The following protocol outlines a general and robust method based on the widely accepted shake-flask technique followed by High-Performance Liquid Chromatography (HPLC) analysis.

Protocol: Quantitative Solubility Determination by Shake-Flask Method and HPLC Analysis

1. Materials:

- This compound

- Selected organic solvent (e.g., DMSO, DMF, DCM, Acetonitrile)

- Calibrated analytical balance

- Vortex mixer

- Thermostatic shaker incubator

- Centrifuge

- Syringe filters (0.22 µm)

- HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

- Volumetric flasks and pipettes

2. Procedure:

3. Data Interpretation:

Visualizing the Solubility Determination Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: A flowchart illustrating the key steps in the experimental workflow for quantifying the solubility of a compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: The polarity of the solvent plays a critical role. Polar aprotic solvents like DMSO and DMF are generally good solvents due to their ability to interact with the polar PEG chain and sulfonic acid group.

-

Temperature: Solubility is often temperature-dependent. For most solid solutes, solubility increases with temperature.

-

Presence of Water: The hygroscopic nature of PEG compounds means that the presence of even small amounts of water in organic solvents can significantly impact solubility.

-

pH (in aqueous or protic solvents): The ionization state of the sulfonic acid group will be affected by the pH of the medium, which can influence its solubility.

The interplay of these factors can be represented in a signaling pathway-style diagram:

Caption: A diagram showing the key physicochemical factors that influence the solubility of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Boc-PEG5-sulfonic acid

This technical guide provides a comprehensive overview of tert-Butoxycarbonyl-PEG5-sulfonic acid, a heterobifunctional linker molecule. It is designed for professionals in the fields of bioconjugation, drug delivery, and proteomics. This document outlines the molecule's specifications, details key experimental protocols, and illustrates relevant biochemical pathways and workflows.

Core Chemical and Physical Properties

Boc-PEG5-sulfonic acid is a versatile chemical tool featuring a Boc-protected amine at one end and a sulfonic acid group at the other, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure is instrumental in the synthesis of complex biomolecules. The PEG linker enhances the aqueous solubility of the parent molecule and provides a flexible spacer arm.[1]

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines, notable for its stability in various conditions and its straightforward removal under acidic conditions.[2][3] The sulfonic acid group is highly acidic and hydrophilic, enabling strong interactions and participation in reactions like esterification and halogenation.[1][4]

Data Presentation

| Property | Value |

| CAS Number | 1817735-28-6[1] |

| Molecular Formula | C17H34O10S[1] |

| Molecular Weight | 430.5 g/mol [1] |

| Purity | ≥95%[1] |

| Appearance | Not specified, typically an oil or solid |

| Solubility | Water, DMSO, DCM, DMF[1] |

| Storage Conditions | -20°C[1] |

Applications in Research and Drug Development

The unique architecture of Boc-PEG5-sulfonic acid makes it a valuable linker in several advanced applications:

-

PROTAC (Proteolysis Targeting Chimera) Synthesis : This molecule can be used as a linker in the synthesis of PROTACs.[5] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[5] The PEG linker's length and flexibility are critical for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

-

Bioconjugation and Drug Delivery : The terminal sulfonic acid and the Boc-protected amine (which can be deprotected to a primary amine) allow for the conjugation of this linker to various biomolecules, such as peptides and proteins, as well as to drug molecules.[4][7] This is instrumental in creating targeted drug delivery systems, including antibody-drug conjugates (ADCs).[8]

-

Surface Modification : The functional groups can be used to immobilize the molecule onto surfaces for the development of biosensors and other diagnostic devices.[4]

Key Experimental Protocols

The utility of Boc-PEG5-sulfonic acid lies in the ability to selectively deprotect the Boc group and to couple the functional ends to other molecules.

Protocol 1: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) group to expose the primary amine. This is typically achieved under acidic conditions.[8]

Materials:

-

Boc-PEG5-sulfonic acid

-

Anhydrous Dichloromethane (DCM)[8]

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane[6]

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath[8]

-

Rotary evaporator

-

Cold diethyl ether[8]

Procedure using Trifluoroacetic Acid (TFA):

-

Dissolve Boc-PEG5-sulfonic acid (1.0 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.[8]

-

Cool the solution to 0°C in an ice bath.[8]

-

Slowly add TFA to the stirred solution (typically 20-50% v/v).[8][9]

-

Remove the ice bath and allow the reaction to warm to room temperature.[8]

-

Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[8]

-

Add cold diethyl ether to the residue to precipitate the product as a TFA salt.[8]

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[8]

Protocol 2: Amide Coupling of the Deprotected Amine

This protocol describes the formation of a stable amide bond between the newly exposed amine of the PEG linker and a molecule containing a carboxylic acid.

Materials:

-

Deprotected PEG5-sulfonic acid amine salt (from Protocol 1) (1.1 equivalents)

-

Carboxylic acid-functionalized molecule (1.0 equivalent)[6]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)[6]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)[6]

-

Anhydrous DMF (Dimethylformamide)[6]

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF under a nitrogen atmosphere.[6]

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[6]

-

Add the deprotected PEG5-sulfonic acid amine salt to the reaction mixture.

-

Stir the reaction at room temperature overnight.[6]

-

Monitor the reaction progress by LC-MS.[6]

-

Upon completion, the product can be purified by preparative HPLC.

Visualizations

Caption: General workflow for utilizing Boc-PEG5-sulfonic acid.

Caption: Role of a PEG linker in a PROTAC molecule.

Caption: Chemical transformation during Boc deprotection.

References

- 1. t-Butoxycarbonyl-PEG5-sulfonic acid, 1817735-28-6 | BroadPharm [broadpharm.com]

- 2. scispace.com [scispace.com]

- 3. chempep.com [chempep.com]

- 4. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 5. xcessbio.com [xcessbio.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Indispensable Role of PEG Linkers in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become a cornerstone of bioconjugation, offering a versatile and powerful toolset to enhance the therapeutic and diagnostic potential of biomolecules. This technical guide provides an in-depth exploration of the applications of PEG linkers, detailing their fundamental properties, diverse classifications, and strategic use in drug development. We present quantitative data to inform linker selection, detailed experimental protocols for key conjugation and purification techniques, and visual diagrams of relevant biological pathways and experimental workflows to equip researchers with the knowledge to effectively leverage PEG technology.

Core Principles of PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, antibodies, or small molecule drugs.[1] This modification imparts several beneficial properties derived from the physicochemical nature of the PEG polymer—a hydrophilic, biocompatible, and non-immunogenic chain of repeating ethylene (B1197577) oxide units.[1][2]

The primary advantages of incorporating PEG linkers in bioconjugates include:

-

Improved Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs and proteins.[1][3]

-

Enhanced Stability: PEG chains can sterically hinder the approach of proteolytic enzymes, protecting the conjugated molecule from degradation and increasing its stability in biological environments.[3][4]

-

Reduced Immunogenicity: The flexible PEG chains can mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and lowering the risk of an adverse immune response.[1][3]

-

Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the bioconjugate, PEGylation slows its renal clearance, leading to a longer circulation time in the bloodstream.[1][5]

Classification of PEG Linkers

PEG linkers can be categorized based on their architecture, the reactivity of their terminal functional groups, and their stability in biological systems.

2.1. Architectural Classification:

-

Linear PEG Linkers: Consist of a single, straight PEG chain with functional groups at one or both ends. They are the most common type and are valued for their predictability.[1]

-

Branched PEG Linkers: Feature multiple PEG arms extending from a central core. This structure provides a greater shielding effect and a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[1][3]

-

Multi-Arm PEG Linkers: A more complex architecture with three or more PEG arms, often used in hydrogel formation and for creating multivalent bioconjugates.[6][7]

2.2. Functional Group Classification:

-

Homobifunctional PEG Linkers: Possess two identical reactive groups, primarily used for crosslinking molecules with the same type of functional group.[1]

-

Heterobifunctional PEG Linkers: Have two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecules. This is particularly crucial in applications like the development of Antibody-Drug Conjugates (ADCs).[1]

Common reactive functional groups on PEG linkers include:

-

N-hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[1][6]

-

Maleimides: React specifically with thiol groups (e.g., cysteine residues) to form stable thioether bonds.[1][6]

-

Azides and Alkynes: Used in "click chemistry" reactions for highly efficient and specific bioconjugation.[6][8][9]

2.3. Stability-Based Classification:

-

Non-Cleavable PEG Linkers: Form a stable, permanent bond between the conjugated molecules.[1][10]

-

Cleavable PEG Linkers: Are designed to be stable in systemic circulation but are cleaved to release the payload in response to specific triggers within the target cell or microenvironment, such as changes in pH or the presence of specific enzymes.[1][3][10]

Quantitative Impact of PEGylation

The selection of a PEG linker is a critical decision in the design of a bioconjugate. The following tables summarize quantitative data on the impact of PEGylation on key biopharmaceutical properties.

Table 1: Effect of PEGylation on Circulation Half-Life

| Molecule | PEG Size (kDa) | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |

| Interferon-α2b | 12 (linear) | ~4-8 hours | ~40 hours | ~5-10 | [1] |

| rhTIMP-1 | 20 (linear) | 1.1 hours | 28 hours | ~25 | [11][12] |

| Paclitaxel (in liposomes) | - | 5.05 hours | 17.8 hours | ~3.5 | [6][7][13] |

| Interferon-α | 40 (branched) | 2.3 hours | ~50 hours | ~22 | [14] |

| Methotrexate (in nanoparticles) | 5 (linear) | - | Significantly increased | - | [15][16][17] |

Table 2: Effect of PEGylation on Solubility

| Molecule | PEG Type/Size | Fold Increase in Solubility | Reference(s) |

| Indomethacin (B1671933) | PEG 4000 | ~4 | [18] |

| Gliclazide | PEG 6000 | ~4 | [2] |

| Domperidone | PEG 8000 | ~10 | [19] |

| Simvastatin | PEG 12000 | ~3 | [20][21] |

| Paclitaxel | In PEGylated liposomes | Improved | [6][7][9][13][22] |

Table 3: Effect of PEGylation on Immunogenicity

| Molecule | PEG Size (kDa) | Reduction in Antibody Titer | Notes | Reference(s) |

| MDSPI16 (protein) | - | 62.5% | PEG can mask antigenic determinants. | [23] |

| Certolizumab | - | Reduced T-cell priming | PEGylation limits uptake by dendritic cells. | [24] |

| Various Proteins | 5 vs. 20 (linear) | Inconsistent | Effect depends on protein, animal model, and administration route. | [23] |

| Various Proteins | Branched vs. Linear | Branched may offer better shielding. | Higher surface density of PEG with branched structures. | [25] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of PEGylation strategies. The following sections provide step-by-step protocols for key experiments in bioconjugation.

4.1. Amine-Reactive PEGylation using NHS Esters

This protocol describes the general procedure for conjugating an NHS-ester-functionalized PEG to a protein.

-

Materials:

-

Protein to be PEGylated

-

Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5-8.5)

-

mPEG-NHS ester

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

-

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[14]

-

PEG-NHS Ester Solution Preparation: Equilibrate the vial of mPEG-NHS ester to room temperature before opening. Immediately before use, dissolve the required amount of mPEG-NHS ester in the organic solvent to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent.[14][19]

-

Conjugation Reaction: Add the calculated volume of the mPEG-NHS ester stock solution to the stirred protein solution. A 20-fold molar excess is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[14][26]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle agitation.[14][19]

-

Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.[14]

-

Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[14]

-

4.2. Thiol-Reactive PEGylation using Maleimides

This protocol outlines the conjugation of a maleimide-functionalized PEG to a protein's thiol groups.

-

Materials:

-

Thiol-containing protein

-

Degassed, thiol-free buffer (e.g., PBS, Tris, or HEPES, pH 6.5-7.5)

-

Reducing agent (e.g., TCEP) (optional)

-

mPEG-Maleimide

-

Anhydrous DMSO or DMF

-

-

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[15][23]

-

(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Flush with an inert gas, seal, and incubate for 20-30 minutes at room temperature.[15][22][23]

-

PEG-Maleimide Solution Preparation: Dissolve the required amount of mPEG-Maleimide in DMSO or DMF to create a stock solution.[15]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the mPEG-Maleimide stock solution to the protein solution with gentle stirring.[23]

-

Incubation: Flush the reaction vial with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescently-labeled PEG-maleimide.[23]

-

Purification: Remove unreacted PEG-maleimide and reducing agent by SEC, dialysis, or HPLC.[15][23]

-

4.3. Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.

-

Materials:

-

Crude PEGylation reaction mixture

-

SEC column with an appropriate molecular weight range

-

SEC running buffer (e.g., PBS)

-

HPLC or FPLC system with a UV detector

-

-

Procedure:

-

System Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.

-

Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter.

-

Injection and Elution: Inject the filtered sample onto the equilibrated column and elute with the running buffer at a constant flow rate.

-

Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated conjugate will elute before the smaller, unreacted protein and excess PEG reagent.

-

Analysis: Analyze the collected fractions by SDS-PAGE or UV-Vis spectroscopy (at 280 nm for protein) to identify the fractions containing the purified PEGylated product.

-

4.4. Characterization of PEGylated Proteins

-

SDS-PAGE: A common technique to qualitatively assess PEGylation. The increased hydrodynamic size of the PEGylated protein results in a slower migration and a higher apparent molecular weight on the gel compared to the unmodified protein.[17][27][28][29]

-

Mass Spectrometry (MS): Provides a definitive confirmation of PEGylation by measuring the increase in molecular weight of the protein corresponding to the mass of the attached PEG linker(s).[12][25][30][31]

Signaling Pathways and Experimental Workflows

PEGylated bioconjugates are designed to interact with and modulate specific biological pathways. The following diagrams, created using Graphviz, illustrate a general workflow for bioconjugate development and two key signaling pathways often targeted by PEGylated therapeutics.

References

- 1. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of Dissolution Rate of Gliclazide Using Solid Dispersions with Polyethylene Glycol 6000 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.st [2024.sci-hub.st]

- 14. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. researchgate.net [researchgate.net]

- 18. Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. brieflands.com [brieflands.com]

- 21. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PEGylation of paclitaxel-loaded cationic liposomes drives steric stabilization of bicelles and vesicles thereby enhancing delivery and cytotoxicity to human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pegylation Reduces the Uptake of Certolizumab Pegol by Dendritic Cells and Epitope Presentation to T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 28. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

The Critical Role of Sulfonic Acid in Advanced PEGylation Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a well-established and indispensable strategy in drug development, employed to enhance the therapeutic properties of proteins, peptides, nanoparticles, and small molecule drugs. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, prolongs circulation half-life, and shields it from proteolytic degradation and immunogenic responses.[1][2] The choice of PEGylation reagent is critical to the success of this process, with the activating group dictating the reaction's efficiency, specificity, and the stability of the resulting conjugate. Among the various activated PEGs, those incorporating a sulfonic acid group, particularly in the form of N-hydroxysulfosuccinimide (sulfo-NHS) esters, have gained prominence due to their distinct advantages in aqueous-based bioconjugation reactions.

This technical guide provides an in-depth exploration of the role of the sulfonic acid moiety in PEGylation reagents. We will delve into the chemical principles, comparative performance data, and detailed experimental protocols, offering researchers and drug development professionals a comprehensive resource to inform the selection and optimization of PEGylation strategies.

Core Concepts: The Impact of the Sulfonic Acid Group

The primary role of the sulfonic acid group (-SO₃H) in PEGylation reagents is to impart enhanced aqueous solubility and reaction efficiency in biological buffers.[3][4] This is in contrast to their non-sulfonated counterparts, which often exhibit limited solubility in aqueous media, necessitating the use of organic co-solvents that can be detrimental to the stability and activity of biomolecules.

Enhanced Water Solubility

The sulfonic acid group is highly polar and readily ionizes in aqueous solutions, rendering the entire PEG reagent significantly more water-soluble.[3][5] This property is particularly advantageous when working with sensitive biological molecules that require an entirely aqueous reaction environment to maintain their native conformation and function.

Increased Stability of Reactive Esters

In the context of amine-reactive PEGylation, the sulfo-NHS ester demonstrates greater stability against hydrolysis in aqueous buffers compared to the standard NHS ester.[6][7] This enhanced stability provides a longer half-life for the reactive group, allowing for more efficient conjugation to the target molecule with a lower required molar excess of the PEG reagent. This, in turn, can simplify downstream purification processes and reduce costs.

Surface Modification and Charge Modulation

When used to modify surfaces such as nanoparticles or medical devices, sulfonic acid-terminated PEGs create a hydrophilic and negatively charged surface.[8][9] This negative surface charge, as measured by zeta potential, can play a crucial role in preventing non-specific protein adsorption (biofouling) and reducing aggregation of nanoparticles in physiological media.[8][10]

Quantitative Data on the Performance of Sulfonated PEGylation Reagents

The advantages of incorporating a sulfonic acid group into PEGylation reagents can be quantified through various physicochemical measurements. The following tables summarize key performance data, providing a basis for comparison with non-sulfonated analogues.

Table 1: Hydrolysis Half-life of NHS vs. Sulfo-NHS Esters in Aqueous Buffer

| pH | NHS Ester Half-life | Sulfo-NHS Ester Half-life | Reference(s) |

| 7.0 | 4-5 hours | ~7 hours | [6][7][9] |

| 8.0 | 1 hour | More stable than NHS ester | [7] |

| 8.6 | 10 minutes | More stable than NHS ester | [7] |

| 9.0 | Minutes | More stable than NHS ester | [6][9] |

Table 2: Influence of PEG End-Group Chemistry on Nanoparticle Zeta Potential

| Nanoparticle System | PEG End Group | Zeta Potential (mV) | pH | Reference(s) |

| PLGA Nanoparticles | Carboxyl (-COOH) | -23.9 | 7.2 | [9] |

| PLGA Nanoparticles | Amine (-NH₂) | Not Specified | 7.2 | [9] |

| Carboxylate-modified FluoSpheres | None (Carboxylated) | -35 | Not Specified | [8] |

| Carboxylate-modified FluoSpheres | mPEG-amine | -15.4 | Not Specified | [8] |

| Coated Nanoparticles | Carboxylic Acid | Varies with pH | 2-10 | [11] |

| Coated Nanoparticles | Amine | Varies with pH | 2-10 | [11] |

Table 3: Impact of PEGylation on Protein Aggregation

| Protein | PEGylation Status | Conditions | Outcome | Reference(s) |

| G-CSF | Unmodified | Neutral pH, 37°C | Precipitation | [12] |

| G-CSF | N-terminal 20 kDa PEG | Neutral pH, 37°C | Formation of soluble aggregates, slowed rate of aggregation | [12] |

| Various Proteins | General PEGylation | Not Specified | Reduced protein aggregation | [10][13] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of PEGylation technology. The following section provides a comprehensive protocol for a comparative analysis of a sulfo-NHS-activated PEG reagent versus its non-sulfonated NHS-activated counterpart for the PEGylation of a model protein, such as an IgG antibody.

Comparative PEGylation of IgG with mPEG-Sulfo-NHS and mPEG-NHS

Objective: To compare the PEGylation efficiency, yield, and effect on protein aggregation of a water-soluble (mPEG-Sulfo-NHS) versus a less water-soluble (mPEG-NHS) reagent.

Materials:

-

IgG antibody (e.g., human or bovine IgG)

-

mPEG-Sulfo-NHS ester (e.g., 5 kDa)

-

mPEG-NHS ester (e.g., 5 kDa)

-

Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)

-

Borate Buffer, 0.1 M, pH 8.5 (amine-free)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Dialysis tubing or centrifugal filters (10 kDa MWCO)

-

SDS-PAGE analysis equipment

-

Size Exclusion Chromatography (SEC-HPLC) system

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Protein Preparation:

-

Dissolve the IgG antibody in PBS (pH 7.4) to a final concentration of 5 mg/mL.

-

If the initial antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using dialysis or a centrifugal filter.

-

-

PEG Reagent Preparation:

-

Equilibrate both mPEG-Sulfo-NHS and mPEG-NHS vials to room temperature before opening to prevent moisture condensation.

-

mPEG-Sulfo-NHS: Immediately before use, dissolve the required amount directly in PBS (pH 7.4) to prepare a 10 mM stock solution.

-

mPEG-NHS: Immediately before use, dissolve the required amount in anhydrous DMSO to prepare a 100 mM stock solution. Then, dilute this stock solution in PBS (pH 7.4) to a final working concentration of 10 mM. Note: The final DMSO concentration in the reaction mixture should be kept below 10% (v/v) to minimize its effect on the protein structure.

-

-

PEGylation Reaction:

-

Set up two parallel reactions, one for each PEG reagent.

-

In separate microcentrifuge tubes, add the IgG solution.

-

Add a 20-fold molar excess of the 10 mM mPEG-Sulfo-NHS or mPEG-NHS solution to the respective IgG solutions.

-

Gently mix the reactions and incubate for 1 hour at room temperature or 2 hours at 4°C.

-

-

Quenching the Reaction:

-

Add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to both reaction mixtures.

-

Incubate for 30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed.

-

-

Purification of PEGylated IgG:

-

Remove unreacted PEG reagent and byproducts by dialysis against PBS (pH 7.4) at 4°C with several buffer changes or by using centrifugal filters.

-

-

Characterization and Analysis:

-

SDS-PAGE: Analyze the purified PEGylated IgG alongside the unmodified IgG to visualize the increase in molecular weight, indicating successful PEGylation.

-

SEC-HPLC: Quantify the extent of PEGylation and the presence of any aggregates. Compare the chromatograms of the two reaction products.

-

DLS: Measure the hydrodynamic diameter and polydispersity index of the PEGylated antibodies to assess for aggregation. Incubate the samples at 37°C and monitor changes over time to compare the stability of the conjugates.

-

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate critical workflows and reaction pathways.

Caption: Reaction pathway of amine-reactive PEGylation.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. idosi.org [idosi.org]

- 3. nanocomposix.com [nanocomposix.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PEGylation of G-CSF in organic solvent markedly increase the efficacy and reactivity through protein unfolding, hydroly… [ouci.dntb.gov.ua]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creativepegworks.com [creativepegworks.com]

The Hydrophilicity of Short-Chain PEG Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrophilicity of short-chain polyethylene (B3416737) glycol (PEG) compounds. As critical components in drug delivery systems, bioconjugation, and surface modification, a thorough understanding of their hydrophilic nature is paramount for the rational design of effective and safe therapeutics. This document outlines quantitative measures of hydrophilicity, detailed experimental protocols for their determination, and the implications of these properties on biological interactions and cellular signaling.

Quantitative Assessment of Hydrophilicity

The hydrophilicity of short-chain PEG compounds is a function of their molecular weight, chain length, and the chemical nature of their end-groups. This property can be quantified through various analytical techniques, with key data summarized below for comparative analysis.

Table 1: Water Contact Angle of PEG-Modified Surfaces

Water contact angle is a direct measure of surface wettability and, by extension, hydrophilicity. A lower contact angle indicates a more hydrophilic surface. The following table presents contact angle measurements for various surfaces modified with short-chain PEGs.

| Surface/Compound | PEG Chain Length/MW | Contact Angle (°) | Reference |

| Polydimethylsiloxane (PDMS) | Unmodified | 105 | [1] |

| PDMS-PEG Co-network | PEG/PDMS ratio: 1/2 | 75 | [1] |

| PDMS-PEG Co-network | PEG/PDMS ratio: 1/6 | 55 | [1] |

| PMSOEGE Film | - | < 5 | [2] |

| PEG Film | - | 27 | [2] |

| Pure PEG | - | 23 | [3] |

Table 2: Osmolality of Short-Chain PEG Solutions

Osmolality is a measure of the solute concentration in a solution and is influenced by the number of particles in that solution. For PEGs, osmolality varies with molecular weight and can impact biological systems through osmotic effects.

| PEG Compound | Concentration (w/v %) | Osmolality (mOsmol/kg) | Reference |

| PEG 200 | 30 | 3574 ± 0 | [4] |

| PEG 300 | 30 | 3381 ± 38 | [4] |

| PEG 400 | 30 | 1963 ± 17 | [4] |

| PEG 600 | 30 | 1926 ± 17 | [4] |

| PEG 1000 | 30 | 1363 ± 4 | [4] |

| PEG 1500 | 30 | 1515 ± 11 | [4] |

Experimental Protocols

Accurate and reproducible measurement of hydrophilicity is crucial for the development and characterization of PEGylated materials. The following sections detail the methodologies for key experiments cited in this guide.

Static Water Contact Angle Measurement

This method quantifies the wettability of a solid surface by measuring the angle at which a liquid droplet interfaces with the surface.

Materials and Equipment:

-

Contact angle goniometer with a high-resolution camera and analysis software.

-

Micrometer-controlled syringe or automated dispenser.

-

High-purity water (e.g., deionized or distilled).

-

The polymer film or PEG-modified surface to be tested.

Procedure:

-

Ensure the sample surface is clean, dry, and free of contaminants.

-

Place the sample on the goniometer stage.

-

Dispense a water droplet of a specified volume (e.g., 5 µL) onto the surface of the polymer film.[2][5]

-

Allow the droplet to equilibrate for a few seconds.[5]

-

Capture a high-resolution image of the droplet profile.

-

Use the analysis software to measure the contact angle at the three-phase (solid-liquid-vapor) boundary.[2]

-

Repeat the measurement at multiple locations on the sample surface to ensure reproducibility and calculate the average value.[2][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. In this technique, more hydrophilic compounds have a shorter retention time as they interact less with the nonpolar stationary phase.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD).

-

Reversed-phase column (e.g., C8 or C18).

-

High-purity water and an organic solvent (e.g., acetonitrile) for the mobile phase.

-

PEG standards and samples for analysis.

Procedure:

-

Prepare mobile phases of high-purity water (Solvent A) and an organic solvent like acetonitrile (B52724) (Solvent B).

-

Set up a gradient elution method, for example, starting with a high percentage of water and linearly increasing the percentage of the organic solvent over time (e.g., 10% to 90% Acetonitrile over 20 minutes).[5]

-

Equilibrate the HPLC system and the column with the initial mobile phase conditions.[5]

-

Prepare solutions of PEG standards and samples in a suitable solvent.

-

Inject a known volume of the sample or standard into the HPLC system.[5]

-

Record the chromatogram and determine the retention time of the PEG compounds. Shorter retention times indicate higher hydrophilicity.

Water Solubility Determination

This gravimetric method determines the extent to which a polymer dissolves in water.

Materials and Equipment:

-

Test polymer (short-chain PEG compound).

-

Deionized or distilled water.

-

Glass vessels with stoppers.

-

Shaker or agitator with temperature control.

-

Centrifuge or filtration apparatus.

-

Analytical balance.

Procedure:

-

Accurately weigh a known amount of the test polymer (e.g., 10 g).[5]

-

Add the polymer to a known volume of water in a glass vessel.

-

Agitate the mixture at a constant temperature (e.g., 20°C) for a defined period to ensure equilibrium is reached.[5]

-

Separate the undissolved polymer from the aqueous phase by centrifugation or filtration.[5]

-

Carefully dry the undissolved polymer to a constant weight.

-

Calculate the water solubility by subtracting the weight of the undissolved polymer from the initial weight.

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate experimental workflows and the impact of hydrophilicity on biological interactions.

Workflow for Determining Hydrophilicity

The following diagram outlines the logical flow of experiments to characterize the hydrophilicity of a novel short-chain PEG compound.

The "Stealth Effect" of PEGylation on Nanoparticles

The hydrophilicity of PEG chains is central to the "stealth" properties of PEGylated nanoparticles, which allows them to evade the immune system and prolong circulation time.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Integrin interactions with immobilized peptides in polyethylene glycol diacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Surface chemistry modulates fibronectin conformation and directs integrin binding and specificity to control cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Stability of Boc-PEG5-Sulfonic Acid Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Boc-PEG5-sulfonic acid under various pH conditions. The stability of this heterobifunctional linker is critical for its successful application in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics. Understanding its degradation profile ensures the integrity of the final product and the reliability of experimental outcomes.

Introduction to Boc-PEG5-Sulfonic Acid

Boc-PEG5-sulfonic acid is a valuable chemical tool comprising three key functional components:

-

A tert-butyloxycarbonyl (Boc) protected amine: This protecting group is widely used in organic synthesis due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[1][2]

-

A five-unit polyethylene (B3416737) glycol (PEG) spacer: The hydrophilic PEG chain enhances the aqueous solubility of the molecule and the resulting conjugates, which is often crucial for biological applications.[3]

-

A sulfonic acid group: As a strong acid, this group is typically deprotonated at physiological pH, imparting a negative charge and increasing water solubility.[4][5] Sulfonic acids are known for their high thermal stability.[4][5]

The stability of this entire molecule is a function of the individual stabilities of these components and their potential interactions under different pH environments.

Predicted Stability Profile at Different pH Conditions

While specific quantitative stability data for Boc-PEG5-sulfonic acid is not extensively available in public literature, a stability profile can be predicted based on the known chemistry of its constituent functional groups.

Acidic Conditions (pH < 4)

Under strongly acidic conditions, the primary degradation pathway is expected to be the cleavage of the Boc protecting group.[1][6] This acid-catalyzed hydrolysis releases the free amine, tert-butanol, and carbon dioxide. The reaction rate is dependent on the acid concentration.[7] The PEG linker and the sulfonic acid group are anticipated to be stable under these conditions.[4][5]

Neutral Conditions (pH 6-8)

Boc-PEG5-sulfonic acid is expected to exhibit its highest stability at neutral pH. The Boc group is generally stable in this pH range, as is the PEG chain and the sulfonic acid group.[1][8] For long-term storage of solutions, a neutral pH buffer is recommended.

Basic Conditions (pH > 9)

Under basic conditions, the Boc group and the sulfonic acid group are expected to be stable.[1] While the PEG chain is generally stable, prolonged exposure to strongly basic conditions, especially at elevated temperatures, could potentially lead to slow degradation of the polyether linkages, although this is less common under typical experimental conditions.

Quantitative Stability Data

A comprehensive understanding of the stability of Boc-PEG5-sulfonic acid requires quantitative analysis of its degradation over time at various pH values. The following table outlines a proposed experimental design for generating such data.

| pH | Buffer System (e.g., 50 mM) | Temperature (°C) | Time Points (hours) | Expected Primary Degradation |

| 2.0 | Glycine-HCl | 25, 40 | 0, 1, 2, 4, 8, 24, 48 | Boc Deprotection |

| 4.0 | Acetate | 25, 40 | 0, 1, 2, 4, 8, 24, 48 | Minimal Degradation Expected |

| 7.4 | Phosphate | 25, 40 | 0, 1, 2, 4, 8, 24, 48 | Minimal Degradation Expected |

| 9.0 | Borate | 25, 40 | 0, 1, 2, 4, 8, 24, 48 | Minimal Degradation Expected |

| 12.0 | Glycine-NaOH | 25, 40 | 0, 1, 2, 4, 8, 24, 48 | Potential for PEG Chain Degradation |

Experimental Protocols for Stability Assessment

A stability-indicating method is crucial for accurately quantifying the parent compound and detecting any degradation products. A combination of chromatographic and spectroscopic techniques is recommended.

Protocol 1: HPLC-UV Method for Quantitative Analysis

This protocol outlines a general method for assessing the stability of Boc-PEG5-sulfonic acid in a specific buffer over time.[9]

Instrumentation:

-

HPLC system with a UV detector.

Materials:

-

Boc-PEG5-sulfonic acid

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Buffers for pH stability study (as listed in the table above)

Procedure:

-

Sample Preparation: Prepare a stock solution of Boc-PEG5-sulfonic acid in a suitable solvent (e.g., water or DMSO). Dilute the stock solution into the respective pH buffers to a final concentration of approximately 1 mg/mL.

-

Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each buffered solution into the HPLC system.

-

Incubation: Store the remaining solutions at the desired temperatures (e.g., 25°C and 40°C), protected from light.

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and inject it into the HPLC system.

-

Data Analysis: Monitor the peak area of the parent compound at each time point. A decrease in the peak area indicates degradation. The percentage of the parent compound remaining can be calculated relative to the T=0 sample.

HPLC Conditions:

-

Gradient: 5-95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.[10]

-

Column Temperature: 30°C.

Protocol 2: LC-MS for Identification of Degradation Products

This protocol is used to identify the mass of the parent compound and any potential degradation products.[9]

Procedure:

-

Sample Analysis: Use the same HPLC method as described in Protocol 1, but with a mass spectrometer as the detector.

-

Data Analysis:

-

Confirm the mass of the parent compound in the T=0 sample.

-

Analyze the mass spectra of any new peaks that appear in the chromatograms of the incubated samples.

-

The primary expected degradation product under acidic conditions is the de-protected amine (H2N-PEG5-sulfonic acid).

-

Protocol 3: Monitoring Boc Deprotection by ¹H NMR

This protocol is useful for specifically confirming the integrity of the Boc protecting group.[9]

Procedure:

-

Sample Preparation: Lyophilize an aliquot of the stability study sample at a specific time point. Dissolve the residue in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H NMR Spectrum: Obtain a standard proton NMR spectrum.

-

Data Analysis:

-

Identify the characteristic singlet peak of the nine equivalent protons of the tert-butyl group of the Boc moiety, which typically appears around 1.4 ppm.[9]

-

The disappearance or significant reduction of this peak's integration value relative to other stable protons in the molecule (e.g., PEG backbone protons) indicates deprotection.

-

Visualizing Degradation Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the predicted degradation pathway of Boc-PEG5-sulfonic acid under acidic conditions and the general experimental workflow for its stability assessment.

Caption: Predicted degradation of Boc-PEG5-sulfonic acid.

Caption: Experimental workflow for stability assessment.

Conclusion